

Data Presentation: Binding Affinity of Ph-HTBA to CaMKII α

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Compound of Interest

Compound Name: Ph-HTBA

Cat. No.: B12390733

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Ph-HTBA demonstrates a significant improvement in binding affinity for the CaMKII α hub domain compared to its parent compound, NCS-382. The quantitative data from various biophysical and biochemical assays are summarized below.

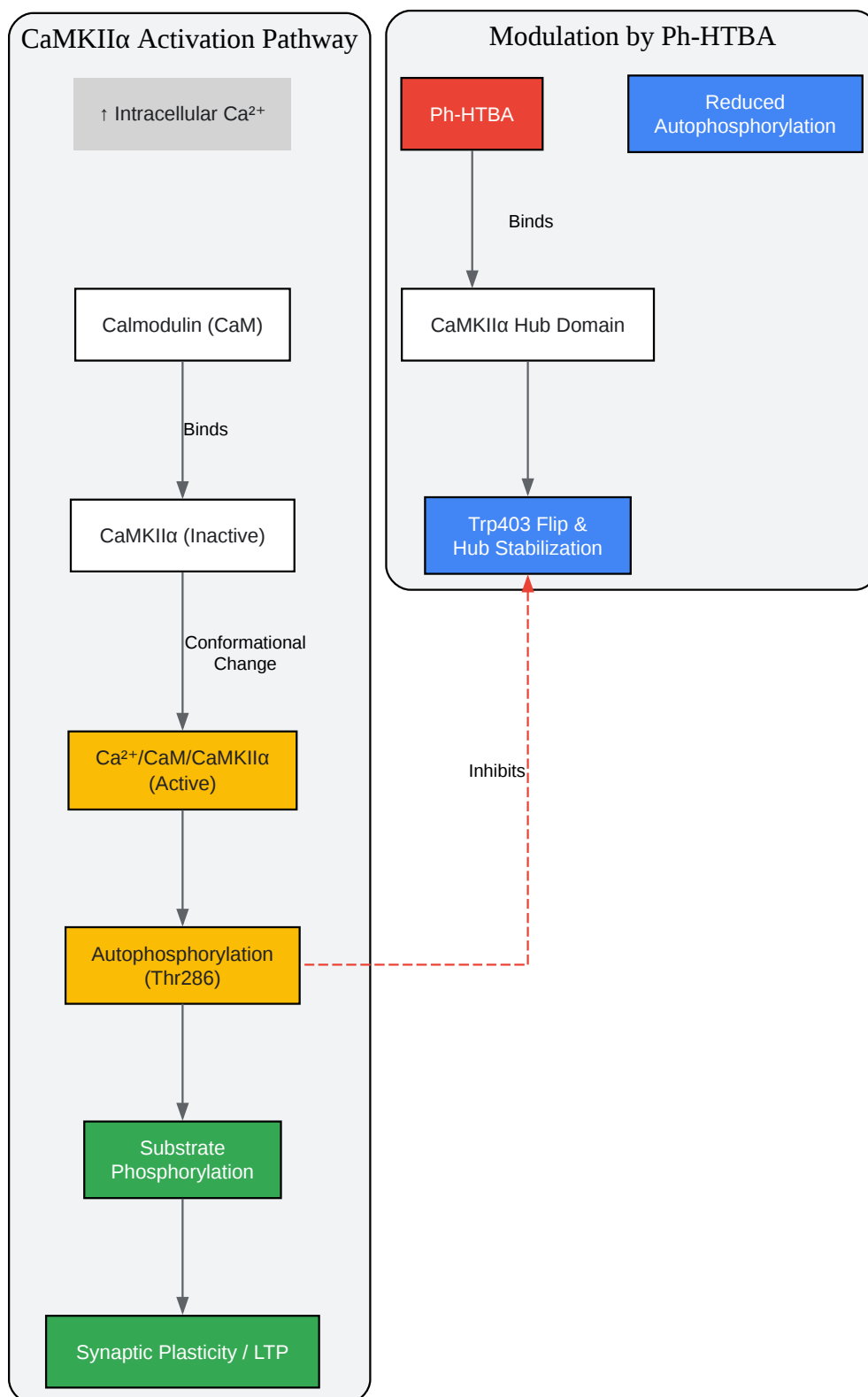
Compound	Assay Method	Parameter	Value	Reference
Ph-HTBA	Surface Plasmon Resonance (SPR)	Kd	757 nM	[4][5]
Ph-HTBA	Radioligand Binding Assay ([3H]HOCPCA)	Ki	1.4 μ M	
NCS-382 (Reference)	Surface Plasmon Resonance (SPR)	Kd	8.9 μ M	
NCS-382 (Reference)	Radioligand Binding Assay ([3H]NCS-382)	Ki	0.34 μ M	

Table 1: Summary of quantitative binding data for **Ph-HTBA** and the reference compound NCS-382 to the CaMKII α hub domain.

Mechanism of Action and Signaling

CaMKII α is a serine/threonine kinase crucial for synaptic plasticity. Its activation is initiated by an increase in intracellular Ca²⁺, which allows for the binding of calmodulin (CaM). This binding relieves autoinhibition and permits the autophosphorylation of Thr286, leading to sustained kinase activity.

Ph-HTBA selectively binds to a cavity within the CaMKII α hub domain. This interaction does not compete with ATP or the substrate but instead stabilizes the hub oligomer, conferring a marked thermal stabilization effect. A key consequence of **Ph-HTBA** binding is the induction of a distinct conformational change, causing the Trp403 residue in a flexible loop to flip outwards. This structural rearrangement is believed to alter holoenzyme dynamics, ultimately reducing Ca²⁺-stimulated autophosphorylation at Thr286 and subsequent substrate phosphorylation.



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CaMKIIα activation pathway and its modulation by **Ph-HTBA**.

Experimental Protocols

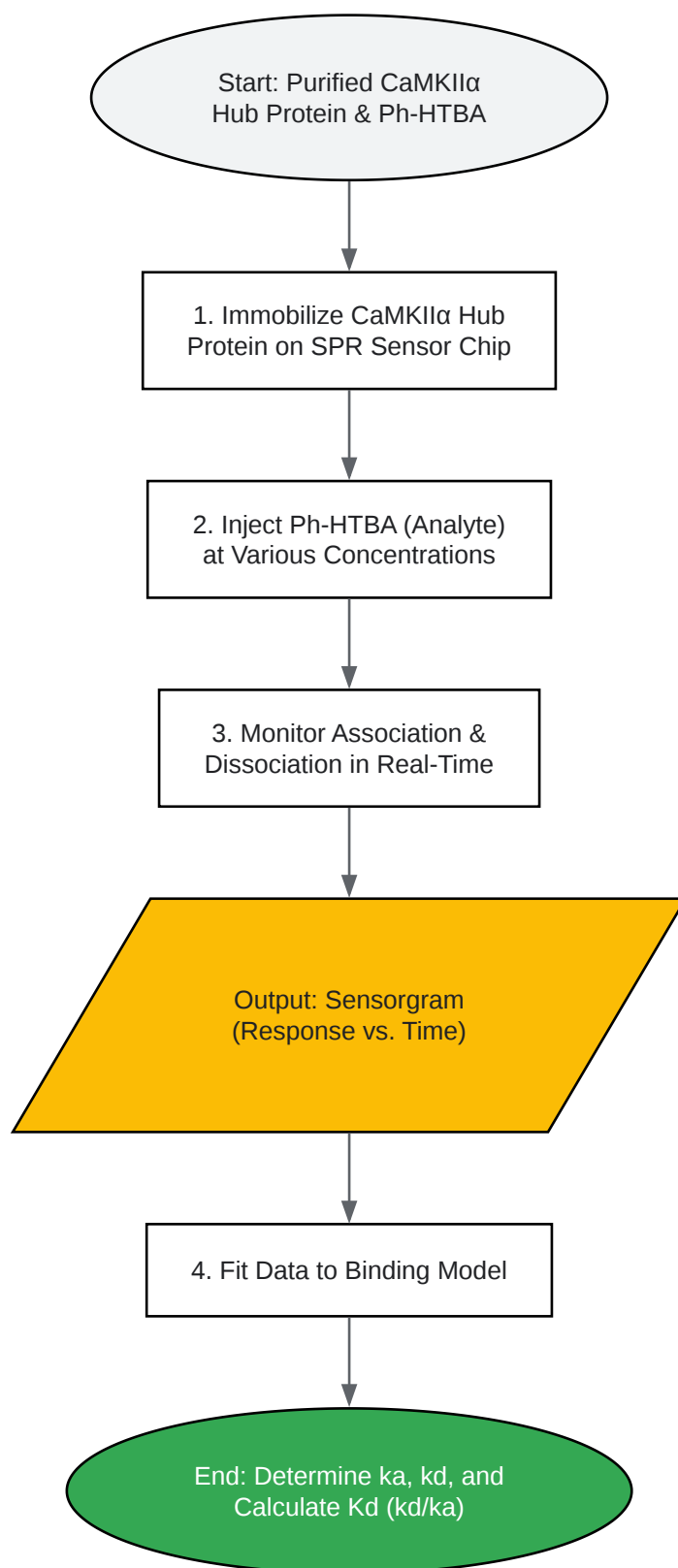
The binding affinity of **Ph-HTBA** to CaMKII α has been determined using several biophysical techniques. The generalized protocols for these key experiments are detailed below.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions. It was used to determine the dissociation constant (K_d) of **Ph-HTBA** by observing its binding to the CaMKII α hub domain immobilized on a sensor chip.

Methodology:

- **Immobilization:** The purified CaMKII α hub protein (wild-type or a stabilized 6x mutant) is immobilized onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).
- **Analyte Injection:** A series of **Ph-HTBA** solutions at varying concentrations are injected across the sensor surface at a constant flow rate.
- **Association/Dissociation Monitoring:** The binding (association) and subsequent unbinding (dissociation) of **Ph-HTBA** are monitored in real-time by detecting changes in the refractive index at the surface, which are proportional to the change in mass. This generates a sensorgram.
- **Data Analysis:** The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_a) and the dissociation rate constant (k_d).
- **K_d Calculation:** The equilibrium dissociation constant (K_d) is determined from the ratio of the rate constants ($K_d = k_d/k_a$). **Ph-HTBA** was noted to have a 25-fold slower dissociation rate than NCS-382.



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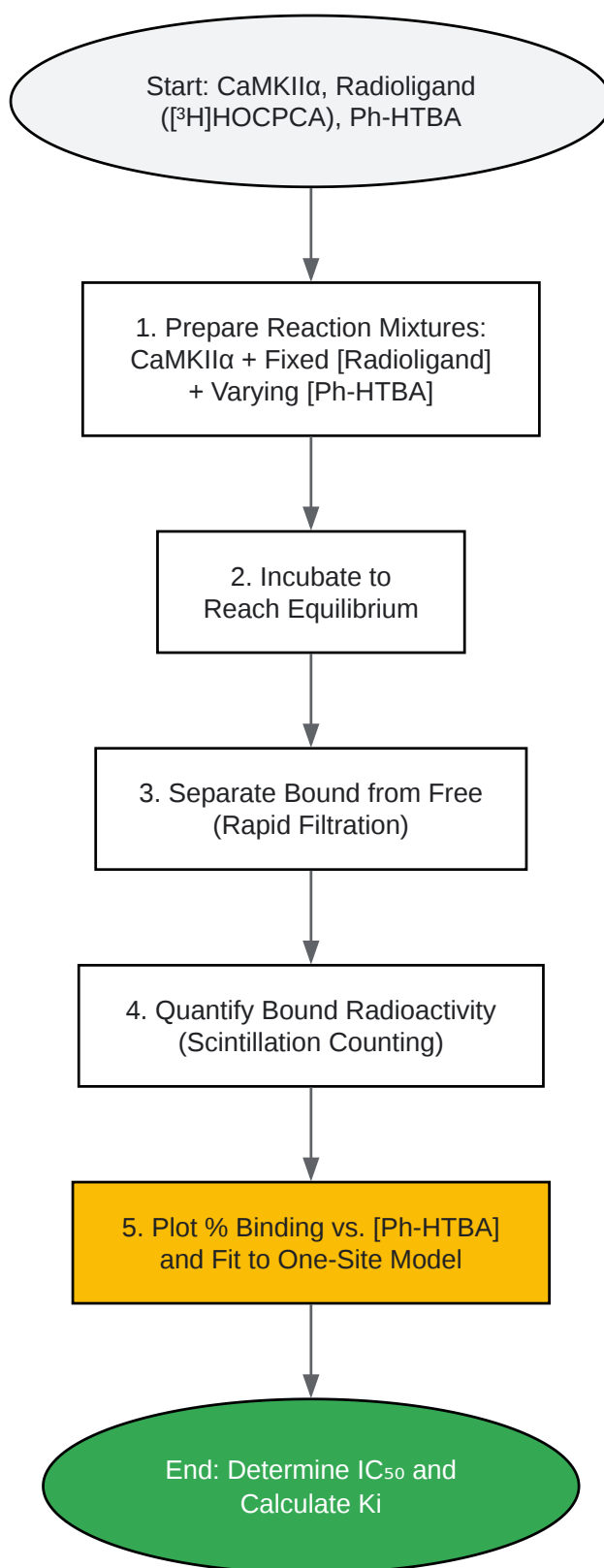
Generalized workflow for Surface Plasmon Resonance (SPR).

Radioligand Competition Binding Assay

This technique measures the affinity of a test compound (**Ph-HTBA**) by its ability to compete with a radiolabeled ligand for binding to the target protein. It is used to determine the inhibitory constant (K_i).

Methodology:

- **Preparation:** A reaction mixture is prepared containing the CaMKII α protein source (e.g., rat cortical homogenates), a fixed concentration of a suitable radioligand (e.g., [3H]HOCPCA), and buffer.
- **Competition:** Increasing concentrations of the unlabeled competitor compound, **Ph-HTBA**, are added to the reaction mixtures.
- **Incubation:** The mixtures are incubated to allow the binding reaction to reach equilibrium.
- **Separation:** The reaction is terminated, and protein-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
- **Quantification:** The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using a liquid scintillation counter.
- **Data Analysis:** The data are plotted as the percentage of specific binding versus the log concentration of the competitor (**Ph-HTBA**). The IC₅₀ value (the concentration of **Ph-HTBA** that inhibits 50% of specific radioligand binding) is determined by fitting the data to a one-site competition model.
- **K_i Calculation:** The IC₅₀ is converted to the inhibitory constant (K_i) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.



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Workflow for a Radioligand Competition Binding Assay.

Intrinsic Tryptophan Fluorescence (ITF)

This method leverages the natural fluorescence of tryptophan residues within a protein to detect conformational changes upon ligand binding. The binding of **Ph-HTBA** to the CaMKII α hub domain causes an outward "flip" of the Trp403 residue, which can be detected as a change in the fluorescence signal.

Methodology:

- **Sample Preparation:** A solution of the purified CaMKII α 6x hub domain protein is placed in a fluorometer cuvette.
- **Excitation:** The sample is excited with light at a wavelength of ~295 nm, which selectively excites tryptophan residues.
- **Emission Scan:** The fluorescence emission spectrum is recorded (typically from 300 to 400 nm).
- **Ligand Titration:** Small aliquots of a concentrated **Ph-HTBA** solution are titrated into the protein solution.
- **Signal Monitoring:** After each addition, the fluorescence emission is measured. Binding of **Ph-HTBA** and the subsequent movement of Trp403 can lead to quenching (a decrease) of the fluorescence signal.
- **Data Analysis:** The change in fluorescence intensity is plotted against the ligand concentration. These data can be fitted to a binding isotherm to estimate the dissociation constant (K_d). It is crucial to correct for any background fluorescence or inner filter effects caused by the compound itself.

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